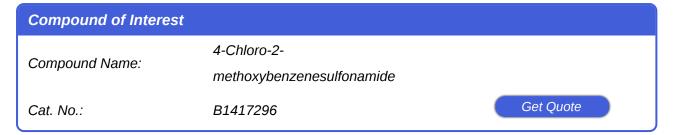


Technical Guide: Physical Characteristics of 4-Chloro-2-methoxybenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of **4-Chloro-2-methoxybenzenesulfonamide**. Due to a lack of experimentally determined data in published literature, this guide presents predicted values obtained from computational models. It also outlines the standard experimental protocols for determining the key physical properties of solid organic compounds like sulfonamides.

Compound Identification

Chemical Structure: **4-Chloro-2-methoxybenzenesulfonamide** is a substituted aromatic sulfonamide. Its structure consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a sulfonamide group at position 1.

Molecular Formula: C7H8CINO3S

InChI: 1S/C7H8CINO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)[1]

InChlKey: ZKVAHGNYNOAZDH-UHFFFAOYSA-N[1]

SMILES: COC1=C(C=CC(=C1)CI)S(=O)(=O)N[1]

Physical Properties



The following table summarizes the predicted physical properties for **4-Chloro-2-methoxybenzenesulfonamide**. It is important to note that these are computationally derived values and have not been experimentally verified.

Property	Predicted Value	Source
Molecular Weight	221.66 g/mol	PubChemLite
Monoisotopic Mass	220.99135 Da	[1]
XlogP	0.7	[1]
Collision Cross Section	[M+H]+: 140.7 Å ² [M+Na]+: 151.2 Å ² [M-H] ⁻ : 145.0 Å ²	[1]

Experimental Protocols for Physical Characterization

While specific experimental data for **4-Chloro-2-methoxybenzenesulfonamide** is not available, the following are standard methodologies used to determine the physical characteristics of solid sulfonamide compounds.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (such as a Thiele tube with heated oil bath or an automated digital instrument) is used.
- Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.



 Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 2 °C) indicates a high degree of purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.

Methodology:

- Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).
- Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., room temperature). The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.
- Quantitative Analysis (if required): For precise solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic methods are used to elucidate and confirm the chemical structure of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology for ¹H and ¹³C NMR:

• Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.



- Data Acquisition: The solution is placed in an NMR tube and inserted into the spectrometer (e.g., 400 MHz). The spectra for ¹H and ¹³C nuclei are acquired.
- Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

- Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in mineral oil (Nujol) or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: The absorption bands are correlated to specific functional groups (e.g., N-H stretch for the sulfonamide, S=O stretch, C-O stretch for the methoxy group, and C-Cl stretch).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
- Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation



pattern, which can help in structural elucidation.

Visualizations

The following diagram illustrates the key identifiers and predicted properties of **4-Chloro-2-methoxybenzenesulfonamide**.

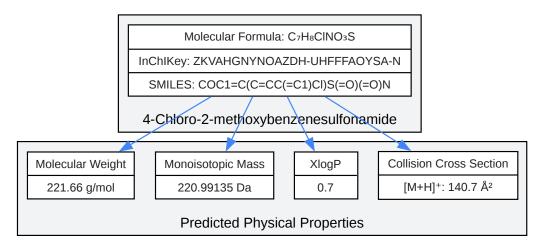


Figure 1: Key Identifiers and Predicted Properties of 4-Chloro-2-methoxybenzenesulfonamide

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Caption: Logical relationship of **4-Chloro-2-methoxybenzenesulfonamide**'s identifiers and properties.

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References

 1. PubChemLite - 4-chloro-2-methoxybenzenesulfonamide (C7H8ClNO3S) [pubchemlite.lcsb.uni.lu]







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